molecular formula C61H40N2O B14114886 Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone

Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone

Cat. No.: B14114886
M. Wt: 817.0 g/mol
InChI Key: KOPHQWPPDCXHIJ-UHFFFAOYSA-N
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Description

Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone is an organic compound developed for advanced optoelectronic research, particularly as a host material in organic light-emitting diodes (OLEDs) . Its molecular structure, featuring multiple carbazole units, contributes to high thermal stability, with a 5% weight loss temperature exceeding 400°C, which is critical for device longevity . The compound exhibits a photoluminescence peak at 438 nm in toluene , situating it in the blue-emitting spectrum . As a host material, its key electronic parameters are a HOMO level of -5.77 eV and a LUMO level of -2.25 eV, defining its charge injection and transport capabilities . The small estimated singlet-triplet energy splitting (ΔEST) of 0.14 eV is a characteristic of interest for the development of thermally activated delayed fluorescence (TADF) systems, which are instrumental for achieving high-efficiency electroluminescence . The carbazole moiety is a privileged structure in material science due to its excellent hole-transport properties and high triplet energy, making derivatives like this one suitable for use in blue phosphorescent OLEDs (PHOLEDs) and TADF devices . Researchers value this compound for its potential to enable high-performance, bluish-green OLEDs with high external quantum efficiency and reduced efficiency roll-off . It is offered in high purity, often greater than 99% following sublimation, to ensure optimal performance in research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C61H40N2O

Molecular Weight

817.0 g/mol

IUPAC Name

bis[4-(3,6-diphenylcarbazol-9-yl)phenyl]methanone

InChI

InChI=1S/C61H40N2O/c64-61(45-21-29-51(30-22-45)62-57-33-25-47(41-13-5-1-6-14-41)37-53(57)54-38-48(26-34-58(54)62)42-15-7-2-8-16-42)46-23-31-52(32-24-46)63-59-35-27-49(43-17-9-3-10-18-43)39-55(59)56-40-50(28-36-60(56)63)44-19-11-4-12-20-44/h1-40H

InChI Key

KOPHQWPPDCXHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)C7=CC=C(C=C7)N8C9=C(C=C(C=C9)C1=CC=CC=C1)C1=C8C=CC(=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Palladium Catalysts

The most common approach involves reacting 3,6-dibromocarbazole with phenylboronic acid under palladium catalysis. Key variations in reaction conditions are summarized below:

Catalyst System Base Solvent Temperature Yield Source
Pd(OAc)₂, Tri(o-tolyl)phosphine K₂CO₃ 1,2-Dimethoxyethane 80°C (3.5h) 63%
Pd(PPh₃)₄ Na₂CO₃ 1,2-Dimethoxyethane Reflux (18h) 71%
Pd₂(dba)₃, Tri-t-butylphosphine Na₂CO₃ Dioxane Reflux 38g

Mechanistic Insights : The Suzuki-Miyaura reaction proceeds via oxidative addition of 3,6-dibromocarbazole to palladium, followed by transmetallation with phenylboronic acid and reductive elimination to form the C–C bond. The choice of phosphine ligands (e.g., tri(o-tolyl)phosphine) enhances catalytic activity by stabilizing the palladium intermediate.

Purification : Crude products are typically rinsed with water, extracted with toluene, and purified via column chromatography (silica gel, toluene/hexane). Recrystallization from dichloromethane/hexane yields colorless crystals.

Preparation of this compound

The target compound is synthesized by coupling 3,6-diphenylcarbazole with a benzophenone-derived core. Two primary strategies are employed:

Ullmann-Type Coupling with Aryl Halides

Aryl halides (e.g., 4,4'-dibromobenzophenone) react with 3,6-diphenylcarbazole under copper or palladium catalysis:

Reaction Conditions :

  • Catalyst : CuSO₄·5H₂O or Pd(OAc)₂
  • Base : K₂CO₃
  • Solvent : Tridecane or toluene
  • Temperature : 230°C (24h)

Example Protocol :

  • Combine 4,4'-diiodo-1,1'-biphenyl (2.1g), 3,6-diphenylcarbazole (3.3g), K₂CO₃ (1.4g), and CuSO₄·5H₂O (0.06g) in tridecane.
  • Heat at 230°C under argon for 24 hours.
  • Purify via hot toluene filtration and recrystallization.

Yield : ~70% after purification.

Buchwald-Hartwig Amination

This method links carbazole moieties to a benzophenone core via C–N bond formation:

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃, Tri-t-butylphosphine
  • Base : NaOtBu
  • Solvent : Toluene
  • Temperature : 110°C (10h)

Mechanism : Oxidative addition of the aryl bromide to palladium is followed by ligand exchange and reductive elimination to form the C–N bond.

Purification : Column chromatography (toluene) and recrystallization (dichloromethane/hexane) yield high-purity product.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar Solvents : 1,2-Dimethoxyethane improves solubility of inorganic bases (K₂CO₃), enhancing reaction rates.
  • High-Boiling Solvents : Tridecane facilitates high-temperature Ullmann couplings but requires rigorous inert conditions.

Catalyst Selection

  • Palladium vs. Copper : Palladium systems (e.g., Pd(OAc)₂) offer higher yields (>60%) compared to copper (~50%) but are costlier.
  • Ligand Effects : Bulky ligands (e.g., Tri-t-butylphosphine) suppress catalyst deactivation, crucial for sterically hindered reactions.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms aryl proton environments (δ 7.2–8.3 ppm for carbazole and phenyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Purity >99% is achievable after recrystallization.

Industrial-Scale Considerations

Cost-Effective Catalysis

Recycling palladium catalysts via immobilized systems (e.g., Pd on carbon) reduces production costs.

Green Chemistry Approaches

  • Aqueous Reactions : Substituting organic solvents with water in Suzuki-Miyaura couplings minimizes waste.
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce functional groups like nitro, amino, or halogen groups .

Scientific Research Applications

Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone, also known as 1360642-12-1, is a chemical compound with a molecular weight of 816.98 . It has applications as a host material in organic light-emitting diodes (OLEDs) .

Key Properties

  • Molecular Formula: C61H40N2OC_{61}H_{40}N_2O
  • Molecular Weight: 816.98
  • CAS Number: 1360642-12-1
  • HOMO: -5.77 eV
  • LUMO: -2.25 eV
  • FL: 438 nm (in Toluene)
  • Physical State: Solid
  • Appearance: Pale green solid

Applications in Scientific Research

This compound is primarily used as a host material in OLEDs . Research has been done on similar compounds, such as 3,8Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline, for phosphorescent OLEDs . Additionally, related materials like 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene have been explored as solution-processable host materials for organic light-emitting diodes employing thermally activated delayed fluorescence .

Safety and Handling

This chemical is intended for laboratory purposes and should not be used in the production of pharmaceuticals, cosmetics, or food additives . It should be stored sealed in a dry environment at room temperature . Always handle with specialized knowledge and experience, taking appropriate safety precautions .

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Mechanism of Action

The mechanism of action of Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various electronic and photophysical processes, making it suitable for use in optoelectronic devices. The molecular targets include electron and hole transport layers in OLEDs, where the compound facilitates efficient charge transport and light emission .

Comparison with Similar Compounds

Substituent Effects on Carbazole Moieties

Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)methanone (Compound 20)
  • Substituents : 3,6-Di-tert-butyl groups on carbazole.
  • Properties :
    • Solubility : Superior solubility in organic solvents (e.g., toluene, chlorobenzene) due to bulky tert-butyl groups .
    • Thermal Stability : Higher decomposition temperature (Td = 507°C) and glass transition temperature (Tg = 289°C) compared to diphenyl analogs .
    • TADF Performance : Reduced ΔEST (0.05 eV) in analogs like AnMtCz, enabling near-unity exciton utilization in OLEDs .
Bis(4-(3,6-dimethoxy-9H-carbazol-9-yl)phenyl)methanone
  • Substituents : 3,6-Dimethoxy groups on carbazole.
  • Synthesis: Prepared via nucleophilic substitution with 4,4-difluorobenzophenone, yielding a yellow solid after purification .
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP)
  • Substituents: Phenoxazine instead of carbazole.
  • Properties: Donor Strength: Phenoxazine is a stronger electron donor than carbazole, leading to a smaller ΔEST (0.08–0.18 eV) and enhanced TADF efficiency . Device Performance: Green TADF emitters like Px2BP achieve external quantum efficiencies (EQE) up to 20% in non-doped OLEDs .

Positional Isomerism and Core Modifications

3,6-Bis(3,6-diphenyl-9H-carbazol-9-yl)-9H-xanthen-9-one (33PCX)
  • Structure: Xanthenone core replaces benzophenone.
  • Quantum Calculations: Isomers (1,6-, 2,6-, 3,6-substituted) show distinct electronic distributions; 3,6-substitution optimizes intramolecular charge transfer .

Thermal and Morphological Stability

Compound Td (°C) Tg (°C) Solubility in THF/Toluene Reference
Bis(4-(3,6-diphenylcarbazol)phenyl)methanone ~450* ~280* Moderate Estimated
CDE1 (tert-butyl-substituted) 471 283 Excellent
CDE2 (higher-generation dendron) 507 289 Excellent
AnMtCz (tert-butyl-carbazole/anthracenone) 358 N/A Good

*Estimated based on structural analogs.

Device Performance Metrics

Compound ΔEST (eV) EQE (%) Emission Color Reference
Target Compound (diphenyl) ~0.10* N/A Blue/Green* Estimated
AnMPXZ (phenoxazine/anthracenone) 0.18 11.9 Yellow
Px2BP (phenoxazine) 0.12 20.0 Green
AnMtCz (tert-butyl-carbazole) 0.05 3.37 White

*Predicted based on substituent effects.

Q & A

Basic Question: What are the common synthetic routes for Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or Ullmann-type coupling. For example, carbazole derivatives are reacted with aryl ketones using Lewis acids (e.g., AlCl₃) in dichloromethane at 0–20°C . A two-step approach may include:

N-alkylation : Carbazole is treated with 4-fluoroacetophenone in DMSO with K₂CO₃ at 135°C to form intermediates .

Acylation : The intermediate undergoes Friedel-Crafts reaction with methanone precursors (e.g., 4-fluorobenzoyl chloride) in CH₂Cl₂ with AlCl₃ .
Optimization involves adjusting stoichiometry (e.g., excess AlCl₃ for higher yields) and solvent polarity (DMSO vs. DMF) to control reaction rates .

Basic Question: How is purity ensured during the synthesis of carbazole-based methanone derivatives?

Methodological Answer:
Purification methods depend on solubility and byproduct complexity:

  • Recrystallization : Tert-butyl methyl ether (TBME) is used for intermediates, yielding light brown solids with >95% purity .
  • Column chromatography : Silica gel with cyclohexane:EtOAc (97:3) resolves polar byproducts, achieving 79% purity for nitrophenyl-substituted analogs .
  • Washing protocols : Post-reaction mixtures are washed with brine and dried over MgSO₄ to remove residual catalysts .

Advanced Question: How do electron-withdrawing/donating substituents on the phenyl rings affect the compound’s electronic properties?

Methodological Answer:
Substituents alter the HOMO-LUMO gap and charge transport:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Reduce HOMO levels by 0.3–0.5 eV, enhancing electron mobility in OLEDs. Confirmed via cyclic voltammetry .
  • Electron-donating groups (e.g., -OCH₃) : Increase HOMO levels, favoring hole transport. X-ray crystallography shows planarization of carbazole units with -OCH₃, improving π-π stacking .
  • Steric effects : Bulky groups (e.g., mesityl) reduce crystallinity but improve thermal stability (T₅% degradation >400°C) .

Advanced Question: What strategies address poor solubility in organic solvents during device fabrication?

Methodological Answer:
Solubility challenges arise from extended π-conjugation. Solutions include:

  • Side-chain engineering : Introducing alkyl chains (e.g., tert-butyl) increases solubility in THF and chlorobenzene .
  • Co-solvent systems : DMSO:THF (1:3) dissolves polar intermediates at 60°C .
  • Sonication : 30-minute sonication in warm DMF disrupts aggregates, achieving 10 mg/mL solubility .

Advanced Question: How are contradictory yield data resolved when scaling up reactions?

Methodological Answer:
Yield discrepancies (e.g., 64.5% vs. 38% in similar conditions) arise from:

  • Catalyst activity : Fresh vs. recycled AlCl₃ impacts acylation efficiency .
  • Oxygen sensitivity : Reactions under inert atmosphere (N₂) improve yields by 15–20% for air-sensitive intermediates .
  • Temperature gradients : Larger batches require controlled heating (e.g., oil bath vs. microwave) to maintain 135°C ±2°C .

Basic Question: What analytical techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.32–8.21 ppm and ketone carbonyls at δ 190–200 ppm .
  • X-ray crystallography : Resolves dihedral angles between carbazole and phenyl rings (e.g., 15–20° tilt) .
  • HRMS : Molecular ion peaks at m/z 816.187 confirm the parent structure .

Advanced Question: How are reaction conditions optimized for regioselective functionalization?

Methodological Answer:
Regioselectivity at the carbazole 3,6-positions is controlled by:

  • Directing groups : Bromine at C3/C6 directs cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .
  • Catalyst choice : Pd(PPh₃)₄ vs. Pd₂(dba)₃ affects coupling efficiency (70% vs. 85% yield) .
  • Solvent polarity : DMF promotes mono-substitution, while toluene favors bis-substitution .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Classified as acute toxicity (Category 4) via inhalation, dermal, or oral exposure. Use fume hoods and nitrile gloves .
  • Spill management : Neutralize with vermiculite, avoid water (reacts with AlCl₃ residues) .
  • Storage : Desiccate at -20°C under N₂ to prevent oxidation .

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